![molecular formula C17H16N4O2 B11966174 2-Benzylamino-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B11966174.png)
2-Benzylamino-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(BENZYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDINE-3-CARBALDEHYDE OXIME is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDINE-3-CARBALDEHYDE OXIME typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like copper(II) salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
2-(BENZYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDINE-3-CARBALDEHYDE OXIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrido[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-(BENZYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDINE-3-CARBALDEHYDE OXIME has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(BENZYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDINE-3-CARBALDEHYDE OXIME involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar in structure but with different substituents, leading to varied biological activities.
Imidazo[1,2-a]pyrazine derivatives: Share the imidazo ring but differ in the fused heterocyclic system, resulting in distinct chemical properties.
Uniqueness
2-(BENZYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDINE-3-CARBALDEHYDE OXIME is unique due to its specific functional groups, which confer unique reactivity and biological activity. Its benzylamino and oxime groups are particularly important for its interaction with biological targets and its potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H16N4O2 |
|---|---|
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
2-(benzylamino)-3-[(E)-hydroxyiminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N4O2/c1-12-6-5-9-21-16(12)20-15(14(11-19-23)17(21)22)18-10-13-7-3-2-4-8-13/h2-9,11,18,23H,10H2,1H3/b19-11+ |
Clé InChI |
MLUNXUOFFGWGKX-YBFXNURJSA-N |
SMILES isomérique |
CC1=CC=CN2C1=NC(=C(C2=O)/C=N/O)NCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=CN2C1=NC(=C(C2=O)C=NO)NCC3=CC=CC=C3 |
Solubilité |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



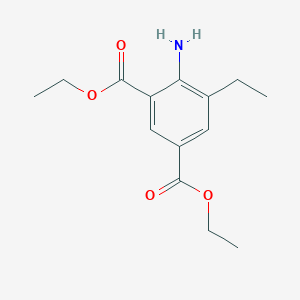
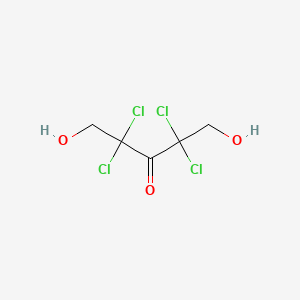
![(5E)-2-phenyl-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966100.png)
![ethyl 2-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11966108.png)
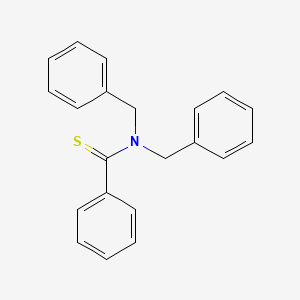
![2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11966127.png)
![3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11966130.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966135.png)


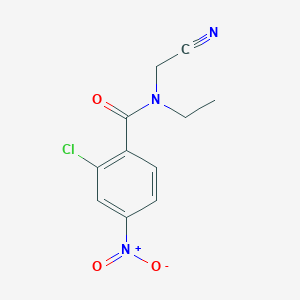
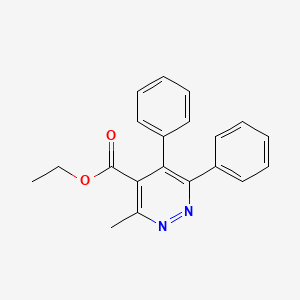
![4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11966165.png)
